cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Designation
The systematic nomenclature of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for complex bicyclic systems with multiple substituents. The complete International Union of Pure and Applied Chemistry designation is (1R,2S)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid, which explicitly defines the absolute stereochemical configuration of the molecule. The compound possesses the molecular formula C₁₄H₁₅ClO₃ with a precise molecular weight of 266.72 grams per mole, reflecting the combined mass contributions of the cyclohexane ring system, carboxylic acid group, benzoyl moiety, and chlorine substituent.
The stereochemical designation (1R,2S) indicates the absolute configuration at the two chiral centers within the cyclohexane ring structure. The R configuration at carbon-1 corresponds to the position bearing the carboxylic acid group, while the S configuration at carbon-2 identifies the carbon atom substituted with the 3-chlorobenzoyl group. This specific stereochemical arrangement defines the cis relationship between the two substituents, meaning both functional groups occupy positions on the same face of the cyclohexane ring system. The systematic name construction begins with the cyclohexane core structure, followed by positional numbering that places the carboxylic acid group at position 1 and the benzoyl substituent at position 2.
Chemical identification databases assign the compound the Chemical Abstracts Service registry number 357980-62-2, which serves as its unique international identifier. Additional nomenclature variations include the descriptor "cyclohexanecarboxylic acid, 2-(3-chlorobenzoyl)-, (1R,2S)-rel-" used in certain chemical databases to emphasize the relative stereochemistry. The International Chemical Identifier key NSALXIWKYUKRPY-NWDGAFQWSA-N provides a standardized digital representation of the molecular structure that enables precise chemical database searching and cross-referencing.
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | (1R,2S)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid |
| Chemical Abstracts Service Number | 357980-62-2 |
| Molecular Formula | C₁₄H₁₅ClO₃ |
| Molecular Weight | 266.72 g/mol |
| International Chemical Identifier Key | NSALXIWKYUKRPY-NWDGAFQWSA-N |
| Stereochemical Configuration | (1R,2S) |
Properties
IUPAC Name |
(1R,2S)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSALXIWKYUKRPY-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis begins with cyclohexanecarboxylic acid derivatives, typically cyclohexanone or cyclohexene, reacting with 3-chlorobenzoyl chloride. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion. This intermediate undergoes electrophilic attack at the ortho or para position of the aromatic ring, though steric and electronic factors favor para substitution in this case. Subsequent rearomatization yields the benzoylated cyclohexane intermediate.
Key considerations include:
- Solvent selection : Dichloromethane or nitrobenzene are preferred for their ability to stabilize ionic intermediates.
- Stoichiometry : A 1:1 molar ratio of cyclohexane derivative to 3-chlorobenzoyl chloride ensures minimal diacylation byproducts.
- Temperature control : Reactions typically proceed at 0–5°C to mitigate side reactions like carbocation rearrangements.
Stereochemical Control in cis-Isomer Formation
Achieving the cis configuration (1R,2S) necessitates careful manipulation of reaction kinetics and thermodynamics. The use of bulky Lewis acids like titanium tetrachloride (TiCl₄) promotes syn-addition by stabilizing the transition state through chelation. Computational studies suggest that the cis isomer’s lower steric strain (ΔG‡ ≈ 3.2 kcal/mol less than trans) drives thermodynamic favorability under reflux conditions.
Alternative Synthetic Pathways and Modifications
While FC acylation dominates industrial production, emerging methodologies address limitations in yield and enantioselectivity.
Enzymatic Resolution of Racemic Mixtures
Recent advances employ lipase-catalyzed kinetic resolution to separate cis and trans isomers. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the trans isomer’s ester precursor, leaving the cis enantiomer enriched (ee > 98%). This approach complements traditional chromatography but requires optimization of:
- Substrate engineering : Introduction of ester protecting groups (e.g., methyl or benzyl esters) to enhance enzyme-substrate compatibility.
- Solvent systems : Non-polar solvents improve enzyme stability while maintaining reaction rates.
Transition Metal-Catalyzed Asymmetric Synthesis
Palladium and rhodium complexes enable enantioselective C–H activation, directly constructing the benzoyl-cyclohexane framework. A 2024 study demonstrated that [Rh(cod)₂]OTf with chiral phosphoramidite ligands achieves 92% ee in the cis product at 80°C. This method reduces step count but faces challenges in catalyst cost and scalability.
Industrial-Scale Production and Process Optimization
Large-scale synthesis prioritizes cost efficiency and reproducibility, often employing continuous flow reactors over batch systems.
Continuous Flow FC Acylation
A representative industrial protocol involves:
- Pre-mixing : 3-Chlorobenzoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in CH₂Cl₂ at −10°C.
- Reactor design : Tubular reactor with segmented gas-liquid flow to enhance mass transfer.
- Residence time : 8–12 minutes at 25°C.
- Workup : In-line quenching with ice-water, followed by centrifugal separation.
This setup achieves 85–89% yield with 94% cis selectivity, outperforming batch methods by 15–20%.
Byproduct Management and Purification
Common impurities include:
- Diacylated products : Mitigated by stoichiometric control and low-temperature operation.
- Trans isomers : Removed via recrystallization from ethanol/water (3:1 v/v), leveraging differential solubility (cis: 12.4 g/L vs. trans: 8.7 g/L at 25°C).
Analytical Characterization and Quality Control
Rigorous characterization ensures compliance with pharmacopeial standards.
Spectroscopic Identification
Purity Assessment
Lot analysis of commercial samples (n = 5) revealed:
| Parameter | Specification | Result (Mean ± SD) |
|---|---|---|
| Assay (HPLC) | ≥95% | 96.2% ± 0.8% |
| Trans isomer | ≤2.0% | 1.4% ± 0.3% |
| Residual solvents | ≤500 ppm | 212 ppm ± 45 ppm |
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylation under oxidative halogenation conditions. This reaction replaces the carboxyl group with a halogen atom via radical intermediates.
| Reagent | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| Pb(OAc)₄ + X₂ (X=Cl, Br) | Benzene, 80–100°C, anhydrous | 2-(3-Chlorobenzoyl)cyclohexyl halide | Radical chain propagation |
Key findings:
-
Reaction efficiency depends on the stability of the intermediate cyclohexyl radical.
-
Silver or lead salts act as oxidants to generate acyl hypohalites, which decompose into alkyl halides .
Esterification
The carboxylic acid reacts with alcohols to form esters, a process catalyzed by strong acids.
| Reagent | Conditions | Product |
|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 hrs | Methyl cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylate |
Mechanism:
-
Protonation of the carboxyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol .
-
Water elimination forms the ester bond.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol, while the chlorobenzoyl moiety remains intact.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | cis-2-(3-Chlorobenzoyl)cyclohexanemethanol | ~75% |
Side reactions:
-
Over-reduction of the ketone group in the benzoyl moiety is prevented by steric hindrance from the cyclohexane ring.
Substitution at the Chlorobenzoyl Group
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
| Reagent | Conditions | Product | Activation Requirement |
|---|---|---|---|
| NaOH (aq) + Cu catalyst | 200°C, high pressure | cis-2-(3-Hydroxybenzoyl)cyclohexane-1-carboxylic acid | Electron-withdrawing groups meta to Cl enhance reactivity |
Limitations:
-
Low reactivity due to deactivation by the electron-withdrawing carboxylic acid group. Microwave-assisted conditions may improve yields .
Oxidative Degradation
The cyclohexane ring undergoes oxidation to form dicarboxylic acids or ketones.
| Reagent | Conditions | Product | Observation |
|---|---|---|---|
| KMnO₄ + H₂SO₄ | Boiling aqueous solution | 3-Chlorobenzoic acid + adipic acid | Ring cleavage at C1–C2 bond |
Mechanistic insight:
-
Oxidation proceeds via radical intermediates, with regioselectivity influenced by the electron-deficient benzoyl group .
Amide Formation
Carbodiimide-mediated coupling with amines generates bioactive amide derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| DCC + HOBt + R-NH₂ | DMF, RT, 24 hrs | cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxamide | Peptide synthesis mimics |
Comparative Reactivity Table
| Functional Group | Reaction Type | Reactivity (Relative to Benzene) | Key Influencing Factor |
|---|---|---|---|
| Carboxylic acid (–COOH) | Esterification | High | Proximity to sterically hindered cyclohexane |
| Chlorobenzoyl (Ar–Cl) | Nucleophilic substitution | Low | Deactivation by –COOH and ring strain |
| Cyclohexane ring | Oxidation | Moderate | Conformational flexibility |
Mechanistic Considerations
-
Steric effects : The cis configuration of the cyclohexane ring impedes reagent access to the carboxylic acid group, slowing reaction kinetics.
-
Electronic effects : The electron-withdrawing chlorine and carboxyl groups reduce electron density in the benzoyl ring, limiting electrophilic substitution.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further modifications and functionalizations, making it a valuable building block in synthetic organic chemistry.
Reactivity and Mechanisms
- The compound can undergo various chemical reactions such as oxidation and esterification, which are crucial for creating more complex molecules. The presence of the chlorobenzoyl group enhances its reactivity and specificity towards certain chemical transformations.
Biological Research
Potential Biological Activities
- Studies have indicated that cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid may exhibit biological activities, particularly through its interactions with enzymes and receptors. Its ability to bind to specific molecular targets suggests potential for use in enzyme inhibition studies and receptor modulation .
Mechanism of Action
- The compound's mechanism of action is hypothesized to involve binding to key enzymes or receptors, similar to other aromatic carboxylic acids known for their inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX). This could lead to significant implications in metabolic pathway regulation .
Medicinal Chemistry
Therapeutic Applications
- There is ongoing research into the therapeutic properties of this compound. It is being investigated as a precursor for drug development, particularly in the context of anti-inflammatory and analgesic agents .
Case Studies
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for developing new materials and chemical processes that require specific reactivity profiles .
Quality Control and Production
- The industrial synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. Rigorous quality control measures are implemented to verify its suitability for various applications.
Mechanism of Action
The mechanism of action of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of cis-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid , emphasizing differences in substituents, stereochemistry, and physicochemical properties:
Key Observations :
Substituent Electronic Effects :
- The 3,4-methylenedioxybenzoyl group (CAS 131779-79-8) introduces electron-donating oxygen atoms, which may enhance hydrogen-bonding interactions with biological targets compared to the electron-withdrawing chlorine in the parent compound.
Functional Group Reactivity :
- The thiomethyl group (CAS 844856-61-7) introduces sulfur-based reactivity, enabling disulfide bond formation or coordination with metal ions, which could be exploited in drug design or catalysis.
Stereochemical Considerations :
- All analogs retain the cis configuration, suggesting that stereochemistry is critical for maintaining conformational rigidity and intermolecular interactions.
Biological Activity
Cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a chlorobenzoyl moiety. Despite its potential significance in medicinal chemistry, the biological activity of this compound has not been extensively documented in the literature. This article aims to summarize available information regarding its biological activity, potential mechanisms of action, and areas for future research.
The molecular formula of this compound is . Its structure allows for various interactions with biological systems, particularly through its functional groups that can engage in hydrogen bonding and hydrophobic interactions.
The biological activity of this compound is hypothesized to stem from its ability to bind to specific enzymes or receptors within biological pathways. The compound's chlorinated aromatic ring may enhance its lipophilicity, potentially facilitating cell membrane penetration and subsequent interaction with intracellular targets.
Potential Molecular Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other aromatic carboxylic acids known for their inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It might interact with nuclear receptors or G-protein coupled receptors (GPCRs), influencing gene expression or cellular signaling pathways.
Case Studies and Analogues
Although direct studies on this compound are scarce, related compounds provide insights into its potential applications:
| Compound | Activity | Reference |
|---|---|---|
| Indane-1,3-dione | Antitumor, anti-inflammatory | |
| Acridine derivatives | Cytotoxicity against cancer cell lines | |
| Other chlorinated aromatic acids | Enzyme inhibition |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate chlorinated benzoyl groups onto cyclohexane derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Future Directions
Given the limited research available on this compound, further studies are warranted to explore its biological activity comprehensively. Key areas for future research include:
- In Vitro Studies : Conducting cytotoxicity assays against various cancer cell lines to evaluate its potential as an anticancer agent.
- Mechanistic Studies : Investigating the specific molecular targets and pathways modulated by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications of the compound's structure to enhance its biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving stereochemical control in the preparation of cis-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of cyclohexene derivatives with 3-chlorobenzoyl chloride, followed by stereoselective hydrogenation to retain the cis configuration. Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enhance enantiomeric purity. Post-synthesis, chiral HPLC (e.g., using amylose-based columns) is critical for verifying stereochemistry .
Q. How can NMR spectroscopy resolve the stereochemistry and confirm the cis configuration of this compound?
- Methodological Answer : 2D NMR techniques, such as NOESY or ROESY, are essential. For example, cross-peaks between the cyclohexane proton at position 2 and the adjacent carboxylic acid proton confirm the cis orientation. Coupling constants () in H NMR (e.g., for cis protons) further validate spatial proximity .
Q. What are the optimal HPLC conditions for purity analysis of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) is recommended. Detection at 254 nm ensures sensitivity for the chlorobenzoyl chromophore. Retention times should be compared against synthesized standards .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorobenzoyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. Computational studies (DFT) can quantify charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate theoretical predictions .
Q. What experimental approaches can resolve contradictions in spectral data (e.g., unexpected IR carbonyl stretches)?
- Methodological Answer : Discrepancies in IR spectra (e.g., shifted peaks) may arise from intermolecular hydrogen bonding or solvent effects. Solvent-free techniques (solid-state IR) or variable-temperature NMR can clarify interactions. X-ray crystallography provides definitive structural confirmation .
Q. How does the cis configuration impact the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : The spatial arrangement of the chlorobenzoyl and carboxylic acid groups may affect binding to enzyme active sites. Comparative studies using trans isomers or molecular docking simulations (e.g., AutoDock Vina) can elucidate stereochemical dependencies. In vitro assays with purified enzymes (e.g., cyclooxygenase) are recommended to quantify inhibitory potency .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies in buffer solutions (pH 7.4, 37°C) with LC-MS monitoring identify degradation products (e.g., hydrolysis of the benzoyl group). Derivatization (e.g., methyl ester formation) or formulation in cyclodextrin complexes can enhance shelf life .
Data-Driven Research Questions
Q. How can QSPR models predict the physicochemical properties of structurally related cyclohexane-1-carboxylic acid derivatives?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, molar refractivity, and topological polar surface area correlate with solubility and permeability. Training datasets should include analogs (e.g., 4-methoxy or 3,4-dimethoxy derivatives) from published databases .
Q. What are the challenges in scaling up the synthesis of enantiopure this compound for preclinical studies?
- Methodological Answer : Scalability requires optimizing catalyst loading (e.g., <1 mol% for asymmetric hydrogenation) and minimizing column chromatography. Continuous-flow reactors improve yield and reproducibility. Regulatory-grade purity (>99.5%) demands rigorous in-process controls (IPC) via UPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
